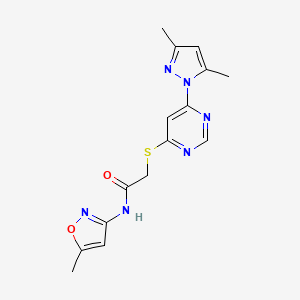

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6, a thioether linkage to an acetamide group, and a terminal 5-methylisoxazole ring. This structure integrates pharmacophoric elements from pyrazole, pyrimidine, and isoxazole systems, which are frequently exploited in medicinal chemistry for their bioactivity, particularly in enzyme inhibition and antimicrobial applications . Its synthesis typically involves nucleophilic substitution reactions between pyrimidine-thiol intermediates and activated acetamide derivatives, as inferred from analogous compounds .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-9-4-10(2)21(19-9)13-6-15(17-8-16-13)24-7-14(22)18-12-5-11(3)23-20-12/h4-6,8H,7H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMIXFGVXMDWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This compound features a pyrazole ring , a pyrimidine ring , and an isoxazole moiety , which contribute to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly gram-positive bacteria. Its structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial growth.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Anti-inflammatory Effects : The presence of specific functional groups in the molecule may contribute to its anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : By interacting with microbial membranes, it can compromise their integrity, leading to cell death.

- Signal Transduction Modulation : The compound may influence signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

Antimicrobial Evaluation

In a study evaluating thienopyrimidine compounds, derivatives similar to the target compound were tested against Staphylococcus aureus and other pathogens. Results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to established antibiotics .

Anticancer Activity

A recent investigation into pyrazole-based compounds highlighted their potential in cancer therapy. The study reported that compounds with similar structural motifs induced apoptosis in various cancer cell lines, suggesting a promising avenue for further research .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings from various studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituent placement, electronic properties, and bioactivity are discussed below.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Linker Chemistry : The thioacetamide linker in the target compound provides flexibility and moderate electron-withdrawing effects, whereas carbothioamide in Analog 2 may improve hydrogen-bonding capacity but reduce metabolic stability .

- Terminal Groups : The 5-methylisoxazole in the target compound offers metabolic resistance over unsubstituted isoxazoles, balancing lipophilicity and solubility. In contrast, Analog 3’s methylthio-benzylidene group increases cytotoxicity but may limit bioavailability .

Pharmacokinetic and Physicochemical Properties

- Hydrogen Bonding: Fewer H-bond donors (1 vs. 2 in Analog 2) may reduce solubility but improve blood-brain barrier penetration.

- Metabolic Stability : The methylisoxazole and dimethylpyrazole groups likely resist oxidative metabolism compared to Analog 3’s indene system, which is prone to epoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.